molecular formula C7H6Br2N2O B2457501 4-Amino-3,5-dibromobenzamide CAS No. 874774-34-2

4-Amino-3,5-dibromobenzamide

Cat. No. B2457501
CAS RN: 874774-34-2
M. Wt: 293.946
InChI Key: BLOWNZBZNOMDFY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzamide is an organic compound with the molecular formula C7H6Br2N2O . It is commonly used as a reagent in chemical and biological research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dibromobenzamide consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, an amide group at position 1, and an amino group at position 4 . The InChI code for this compound is 1S/C7H6Br2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) .


Physical And Chemical Properties Analysis

4-Amino-3,5-dibromobenzamide is a powder with a molecular weight of 293.95 .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzamide is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information for 4-Amino-3,5-dibromobenzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-amino-3,5-dibromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWNZBZNOMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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